6-Methylbenzo[b]thiophene-5-methanol
Description
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(6-methyl-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,11H,6H2,1H3 |
InChI Key |
ACUWFCMVAAOSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C=C1CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1. Monoamine Oxidase Inhibition
Research has shown that derivatives of benzo[b]thiophenes, including compounds similar to 6-Methylbenzo[b]thiophene-5-methanol, exhibit significant inhibitory activity against human monoamine oxidase (hMAO), particularly the MAO-B isoform. These compounds have been identified as potential leads for treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate dopamine levels and possess antioxidant properties .
2. Antitumor Activity
Studies indicate that benzo[b]thiophene derivatives can act as potent antimitotic agents by inhibiting microtubule polymerization. Compounds with structural similarities to this compound have shown promising results in cancer cell lines, demonstrating IC50 values in the nanomolar range. These findings suggest that further development of this compound could lead to effective cancer therapies .
3. Anti-inflammatory Properties
The compound's structural framework allows for exploration in anti-inflammatory applications. Research into related thiophene derivatives has revealed their capability to reduce inflammatory markers, indicating that this compound may also possess similar properties .
Material Science
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to form stable films and its charge transport characteristics are of particular interest for developing new materials with enhanced performance .
2. Dyes and Sensors
Due to their vibrant colors and photostability, thiophene derivatives are also utilized in dye applications. The potential for this compound in developing sensors based on conductivity changes or fluorescence responses is an area of ongoing research .
Biological Research
1. Antimicrobial Activity
Preliminary studies have suggested that compounds related to this compound exhibit antimicrobial properties, making them candidates for further investigation as therapeutic agents against various pathogens.
2. Molecular Docking Studies
Molecular docking studies of benzo[b]thiophene derivatives have provided insights into their binding interactions with biological targets, enhancing understanding of their mechanism of action and aiding in the design of more potent derivatives .
Case Studies
Chemical Reactions Analysis
Synthetic Approaches and Functionalization
The synthesis of substituted benzo[b]thiophenes often involves nucleophilic substitution, cyclization, or cross-coupling reactions. For example:
-
Cyclization Reactions : Benzo[b]thiophenes are commonly synthesized via intramolecular aldol condensation or thiol-ketone coupling (e.g., methyl 2-mercaptobenzoate reacting with α-bromoacetophenone derivatives under basic conditions) .
-
Electrophilic Substitution : Substituents like methyl and hydroxyl groups direct electrophilic attacks. For instance, nitration of benzo[b]thiophenes predominantly occurs at the β-position (C3), but substituents alter regioselectivity. In 6-methylbenzo[b]thiophene, the methyl group at C6 may sterically hinder electrophilic substitution at adjacent positions, favoring reactivity at C4 or C7 .
Oxidation and Reduction Reactions
The methanol group (-CH2OH) at C5 introduces opportunities for oxidation or protection:
-
Oxidation : The primary alcohol could be oxidized to a ketone (C5 carbonyl) using agents like CrO3 or Swern oxidation conditions. For example, oxidation of similar alcohols in benzo[b]thiophene derivatives yields ketones, which can participate in further conjugate additions .
-
Reduction : Reduction of the thiophene ring (e.g., hydrogenation) is less common due to aromatic stability, but selective reduction of substituents (e.g., alcohol to methyl) might be achievable with silane-based reagents .
Nitration and Halogenation
In nitration studies of benzo[b]thiophene derivatives, electron-donating groups like -CH3 at C6 increase reactivity at distal positions. For 6-methylbenzo[b]thiophene-5-methanol:
-
Nitration : Likely occurs at C4 or C7 due to steric and electronic effects (Table 1).
-
Bromination : Electrophilic bromination (e.g., Br2/FeBr3) may target C4 or C7, influenced by the methanol group’s directing effects .
Table 1: Predicted Nitration Regioselectivity
| Position | Relative Reactivity | Reasoning |
|---|---|---|
| C3 | Low | Steric hindrance from C6-CH3 |
| C4 | High | Electron-rich due to -CH2OH |
| C7 | Moderate | Para to methanol group |
Cross-Coupling Reactions
Palladium-catalyzed β-arylation of benzo[b]thiophenes has been reported at room temperature using aryl iodides and Ag2CO3 in HFIP . For this compound:
-
Arylation : The methanol group may coordinate with palladium, facilitating arylation at C3 or C4.
-
Mechanism : Proposed via carbopalladation of the thiophene ring, supported by kinetic isotope effect (KIE) studies .
Derivatization of the Methanol Group
The -CH2OH group can undergo typical alcohol transformations:
-
Esterification : Reaction with acyl chlorides (e.g., AcCl) yields esters, useful for protecting the alcohol during further reactions.
-
Sulfonation : Treatment with SO3 or sulfonyl chlorides generates sulfonate esters, enhancing solubility or enabling nucleophilic displacement .
Antioxidant and Biological Activity
While not directly studied for this compound, structurally similar compounds (e.g., 3-hydroxyl derivatives) exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Methanol vs. Methanone Derivatives
Replacing the hydroxymethyl group in 6-methylbenzo[b]thiophene-5-methanol with a methanone moiety yields derivatives like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. These methanone analogs demonstrate potent antibacterial activity (MIC values in the µg/mL range) and DNA cleavage properties. One derivative showed an IC50 of 10 µg/mL against MCF-7 breast cancer cells, highlighting the pharmacological impact of ketone functionality .
Positional Isomers
The positional isomer (2-Methylbenzo[d]thiazol-6-yl)methanol (similarity score: 0.77) relocates the hydroxymethyl group to the 6-position of a benzothiazole ring. This structural shift alters electronic properties and binding interactions, as benzothiazoles generally exhibit stronger π-π stacking than benzothiophenes. Such isomers are valuable for structure-activity relationship (SAR) studies to optimize target engagement .
Heteroatom-Substituted Analogs
Replacing the sulfur atom in the benzothiophene core with oxygen (benzofuran) or selenium (benzoselenophene) modifies electronic density and ring stability. For example, 6-methylbenzo[b]furo[2,3-c]quinoline and its selenium counterpart, synthesized via thermocyclization, show distinct physicochemical profiles. Benzofurans typically have higher oxidation stability, whereas benzoselenophenes may offer enhanced redox activity for therapeutic applications .
Simplified Structural Analogs
Unsubstituted 6-methylbenzo[b]thiophene lacks the hydroxymethyl group, simplifying synthesis but reducing functional versatility. Such analogs are often intermediates in drug discovery, requiring further modification to achieve bioactivity .
Data Table: Key Comparative Properties
Research Findings and Implications
- Pharmacological Potential: Methanone derivatives outperform methanol analogs in bioactivity, suggesting that carbonyl groups enhance target binding via hydrogen bonding or dipole interactions .
- Synthetic Flexibility : Thermocyclization () and Friedel-Crafts alkylation () are robust methods for benzothiophene derivatives, but the hydroxymethyl group may require protective strategies to prevent oxidation during synthesis.
- SAR Insights : Positional isomerism and heteroatom substitution significantly alter bioactivity, emphasizing the need for precision in drug design .
Preparation Methods
Cyclization Mechanism
Bromoacetaldehyde diethyl acetal reacts with thiols via nucleophilic substitution, forming a thioether. BF₃·OEt₂ promotes cyclodehydration, yielding the benzothiophene core:
Directed Ortho-Metalation
The methyl group at position 6 directs lithiation to position 5. Subsequent quenching with electrophiles (e.g., DMF for formylation) introduces functional groups:
Reduction of Carbonyls
LiAlH₄ reduces ketones to secondary alcohols via a tetrahedral intermediate:
Comparative Analysis with Related Compounds
| Compound | Synthesis Method | Key Difference |
|---|---|---|
| 6-Methoxybenzo[b]thiophene | BF₃-mediated cyclization | Methoxy vs. methyl group |
| 5-Amino-6-methyl-BT | Nitration/reduction | Amine vs. methanol group |
| 3-Chloro-6-methyl-BT | Chlorination post-cyclization | Position of substituent |
The 5-methanol derivative’s synthesis uniquely requires hydroxyl protection-deprotection steps to prevent oxidation.
Challenges and Optimization Strategies
Yield Improvement
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methylbenzo[b]thiophene-5-methanol, and what purification methods are recommended?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, benzylic alcohols (like related structures in ) are often generated through acid-mediated reactions, though selectivity challenges may arise due to competing polymerization. Flash column chromatography with light petroleum/ethyl acetate (9:1 ratio) is effective for purification, as demonstrated in benzothiophene derivative syntheses . Low yields due to electrophilic interference with electron-rich aromatics can be mitigated by using ketone intermediates to stabilize reactive sites .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization and TOF analyzers (e.g., m/z accuracy within 0.8 ppm) confirms molecular weight and fragmentation patterns . Thin-layer chromatography (TLC) with silica gel plates monitors reaction progress, while H/C NMR in deuterated solvents resolves substituent positions on the benzothiophene core . Purity is validated via HPLC with UV detection at 254 nm .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : Derivatives of 6-methylbenzo[b]thiophene exhibit antimicrobial and anticancer activity. For instance, benzothiazole-thiazole hybrids (e.g., (6-methylbenzo[d]thiazol-2-yl)methanone derivatives) are screened against bacterial strains using microbroth dilution assays (MIC values < 10 µg/mL) and molecular docking to identify binding affinities with target enzymes like DNA gyrase .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer : Low yields often stem from competing polymerization of benzylic alcohols in acidic media. Switching to aprotic solvents (e.g., DMF) and employing Lewis acids (e.g., ZnCl) as catalysts can enhance electrophilic selectivity. Kinetic studies via in-situ IR spectroscopy help identify optimal temperature (e.g., 40–60°C) and stoichiometric ratios . Parallel synthesis using automated platforms (e.g., Chemspeed®) enables rapid screening of reaction parameters .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Molecular dynamics simulations (e.g., Gaussian 09) model interactions with biological targets, while nonlinear optical (NLO) properties are assessed via hyperpolarizability calculations .
Q. How should researchers reconcile contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer : Systematic reviews following Cochrane guidelines ( ) are critical. For experimental validation, conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring. Conflicting degradation profiles (e.g., hydrolysis vs. oxidation) are resolved by isolating intermediates via preparative TLC and characterizing them with H NMR .
Q. What strategies are effective for functionalizing the benzothiophene core to enhance bioactivity?
- Methodological Answer : Suzuki-Miyaura coupling introduces aryl/alkyl groups at the 5-position using Pd(PPh) catalysts. Thioglycosylation (e.g., with tetra-O-acetyl-glucosyl bromide) enhances solubility and targeting, as shown in benzothiazole-thiophene hybrids . Bioisosteric replacement of the methanol group with fluorinated analogs (e.g., -CF) improves metabolic stability, assessed via cytochrome P450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
